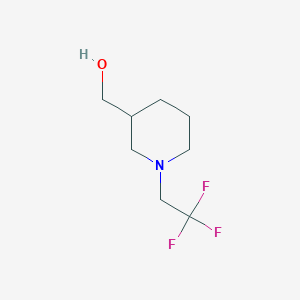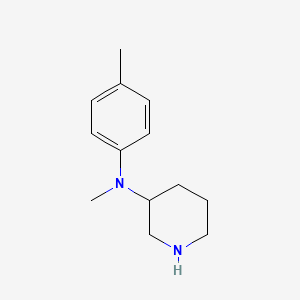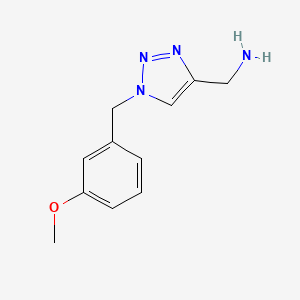
N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine
Vue d'ensemble
Description
“N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also has bromine and methyl groups attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of “N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine” would likely involve a pyridine ring with a bromine atom and a methyl group attached, along with a propylamine group .
Applications De Recherche Scientifique
Chemical Transformations and Synthesis
- The use of n-propylamine in chemical transformations is significant. For instance, the reaction of 4-methyl-pyrrolidin-2-ones with n-propylamine has been shown to be a new method for preparing pyrrolidin-2-ones, involving eliminations, substitutions, and double bond shifts (Danieli et al., 2004).
- N-propylamine has been used in the synthesis of various compounds, such as thiadiazolylpyridines, which have potential applications in antitumor studies (Aliano et al., 1984).
Antitumor Activity
- Compounds related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine have been studied for their antitumor activities. For example, certain pyridyl–pyrazole-3-one derivatives exhibited selective cytotoxicity against specific tumor cell lines without harming normal cells, indicating their potential in cancer therapy (Huang et al., 2017).
Pharmaceutical Chemistry
- The chemical synthesis of Nilotinib, an antitumor agent, involves the use of compounds similar to N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine, highlighting its importance in the development of pharmaceutical agents (Cong-zhan, 2009).
Organic Chemistry and Catalysis
- Studies have shown that brominated pyrrole derivatives, which include compounds related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine, have potential in organic synthesis and catalytic processes (Anderson & Lee, 1965).
Photovoltaic and Optoelectronic Applications
- Research indicates that pyridine-based compounds, related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine, are utilized in dye-sensitized solar cells, showing enhanced optoelectronic and photovoltaic performances (Singh et al., 2016).
Propriétés
IUPAC Name |
5-bromo-4-methyl-N-propylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-4-11-9-5-7(2)8(10)6-12-9/h5-6H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPMKAGABPPDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-4-methyl-2-pyridinyl)-N-propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1464968.png)
![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464969.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1464973.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464977.png)
![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464978.png)
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)
![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464981.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464982.png)
![{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464983.png)

![Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate](/img/structure/B1464988.png)